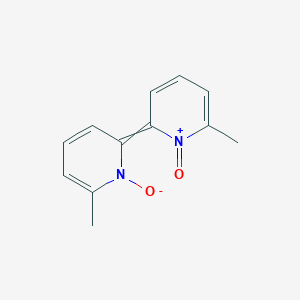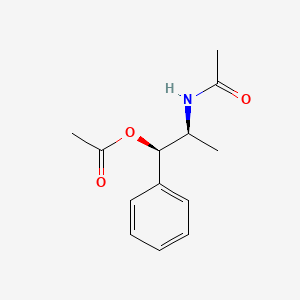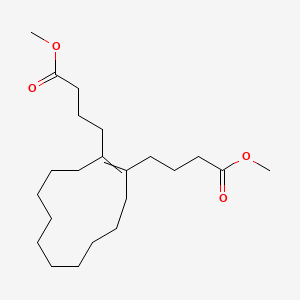
Dimethyl 4,4'-(cyclododec-1-ene-1,2-diyl)dibutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate is an organic compound characterized by its unique structure, which includes a cyclododec-1-ene ring and two butanoate ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate typically involves the esterification of 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products:
Oxidation: The major products are 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoic acid.
Reduction: The major products are 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanol.
Substitution: The products depend on the substituent introduced during the reaction.
Scientific Research Applications
Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis.
Industry: It is used in the production of polymers and as a plasticizer in the manufacturing of flexible plastics.
Mechanism of Action
The mechanism of action of Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate involves its interaction with various molecular targets and pathways:
Ester Hydrolysis: The ester groups can be hydrolyzed by esterases, releasing the corresponding carboxylic acids and alcohols.
Enzyme Inhibition: The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access.
Comparison with Similar Compounds
- Dimethyl 4,4’-(cyclohexane-1,2-diyl)dibutanoate
- Dimethyl 4,4’-(cyclooctane-1,2-diyl)dibutanoate
- Dimethyl 4,4’-(cyclohexene-1,2-diyl)dibutanoate
Comparison: Dimethyl 4,4’-(cyclododec-1-ene-1,2-diyl)dibutanoate is unique due to its larger ring size (cyclododec-1-ene) compared to similar compounds with smaller rings (cyclohexane, cyclooctane). This larger ring size can influence the compound’s chemical reactivity and physical properties, making it suitable for specific applications where smaller ring compounds may not be as effective.
Properties
CAS No. |
87336-95-6 |
|---|---|
Molecular Formula |
C22H38O4 |
Molecular Weight |
366.5 g/mol |
IUPAC Name |
methyl 4-[2-(4-methoxy-4-oxobutyl)cyclododecen-1-yl]butanoate |
InChI |
InChI=1S/C22H38O4/c1-25-21(23)17-11-15-19-13-9-7-5-3-4-6-8-10-14-20(19)16-12-18-22(24)26-2/h3-18H2,1-2H3 |
InChI Key |
OQEOSNWJLAXDPH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCC1=C(CCCCCCCCCC1)CCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



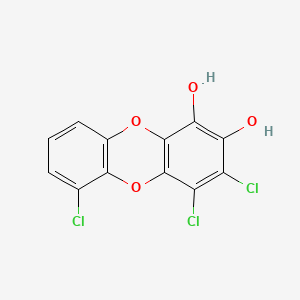

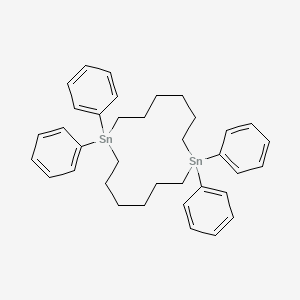
![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)
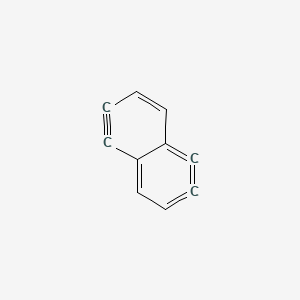

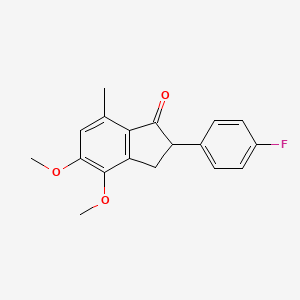
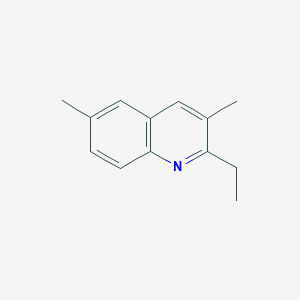
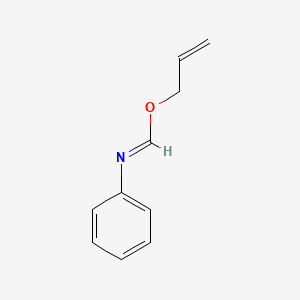
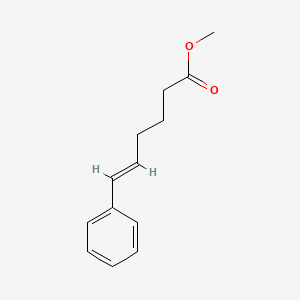
![Diethyl [(butane-2-sulfinyl)(phenyl)methyl]phosphonate](/img/structure/B14407944.png)
